![molecular formula C20H25ClN2O B14015699 3-[3-(Dimethylamino)propyl]-3-methyl-1-phenylindol-2-one;hydrochloride CAS No. 23226-16-6](/img/structure/B14015699.png)
3-[3-(Dimethylamino)propyl]-3-methyl-1-phenylindol-2-one;hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-[3-(Dimethylamino)propyl]-3-methyl-1-phenylindol-2-one;hydrochloride is a chemical compound with a complex structure that includes an indole core, a dimethylamino group, and a propyl chain. This compound is known for its diverse applications in various fields, including chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[3-(Dimethylamino)propyl]-3-methyl-1-phenylindol-2-one;hydrochloride typically involves multiple steps. One common method involves the reaction of N,N-dimethylpropane-1,3-diamine with ethyl isocyanate to form a urea intermediate, followed by dehydration to yield the desired compound . The reaction conditions often require specific temperatures and solvents to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. The process typically includes rigorous purification steps such as crystallization and chromatography to achieve the desired product quality .
Chemical Reactions Analysis
Types of Reactions
3-[3-(Dimethylamino)propyl]-3-methyl-1-phenylindol-2-one;hydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert it into different reduced forms.
Substitution: It can undergo substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions often involve controlled temperatures and pH levels to optimize the reaction outcomes .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives .
Scientific Research Applications
3-[3-(Dimethylamino)propyl]-3-methyl-1-phenylindol-2-one;hydrochloride has numerous applications in scientific research:
Mechanism of Action
The mechanism of action of 3-[3-(Dimethylamino)propyl]-3-methyl-1-phenylindol-2-one;hydrochloride involves its interaction with specific molecular targets. It acts as a carboxyl-activating agent, facilitating the formation of amide bonds by creating an activated ester leaving group. This process involves the formation of a tetrahedral intermediate, which collapses to release a urea byproduct and form the desired amide .
Comparison with Similar Compounds
Similar Compounds
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC): This compound is similar in structure and function, commonly used as a coupling agent in peptide synthesis.
Dicyclohexylcarbodiimide (DCC): Another carbodiimide used for similar purposes but with different solubility and byproduct removal properties.
Uniqueness
3-[3-(Dimethylamino)propyl]-3-methyl-1-phenylindol-2-one;hydrochloride is unique due to its specific structural features and reactivity, making it suitable for specialized applications in various fields. Its ability to form stable intermediates and facilitate efficient coupling reactions sets it apart from other similar compounds .
Properties
CAS No. |
23226-16-6 |
|---|---|
Molecular Formula |
C20H25ClN2O |
Molecular Weight |
344.9 g/mol |
IUPAC Name |
3-[3-(dimethylamino)propyl]-3-methyl-1-phenylindol-2-one;hydrochloride |
InChI |
InChI=1S/C20H24N2O.ClH/c1-20(14-9-15-21(2)3)17-12-7-8-13-18(17)22(19(20)23)16-10-5-4-6-11-16;/h4-8,10-13H,9,14-15H2,1-3H3;1H |
InChI Key |
GKPVTQYKOFCJIL-UHFFFAOYSA-N |
Canonical SMILES |
CC1(C2=CC=CC=C2N(C1=O)C3=CC=CC=C3)CCCN(C)C.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![[(4-Methylpentan-2-ylidene)amino]thiourea](/img/structure/B14015623.png)
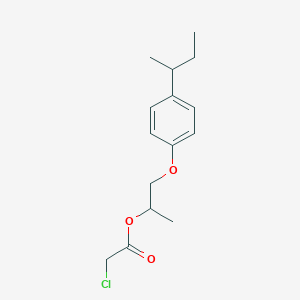
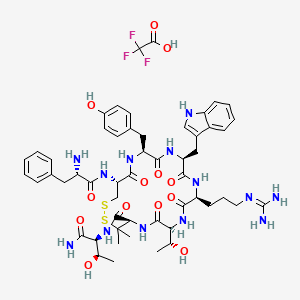


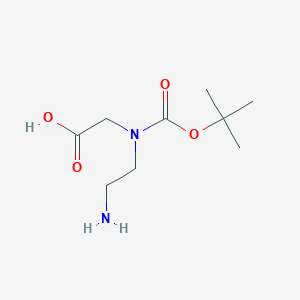
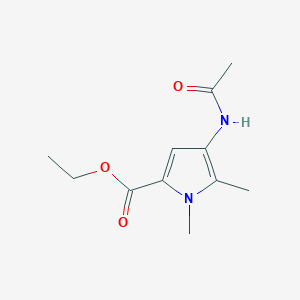

![Acetic acid, (tetrazolo[5,1-a]phthalazin-6-ylthio)-, ethyl ester](/img/structure/B14015666.png)
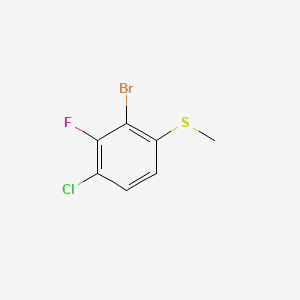
![2-amino-9-[(2R,4S,5R)-5-{[bis(4-methoxyphenyl)(phenyl)methoxy]methyl}-4-hydroxyoxolan-2-yl]-6,9-dihydro-1H-purin-6-one](/img/structure/B14015685.png)
![4-amino-1-[(2R,4S,5R)-4-[tert-butyl(dimethyl)silyl]oxy-5-[[tert-butyl(dimethyl)silyl]oxymethyl]oxolan-2-yl]-5-(hydroxymethyl)pyrimidin-2-one](/img/structure/B14015686.png)
![2-[4-(4,6-diamino-2,2-dimethyl-1,3,5-triazin-1-yl)phenoxy]-N-phenylacetamide;ethanesulfonic acid](/img/structure/B14015693.png)
![(2R)-2-[(1-methylbenzimidazol-2-yl)amino]-2-phenylethanol](/img/structure/B14015701.png)
